molecular formula C15H13N3O3S B3035925 2-[2-(acetylamino)phenoxy]-N-(3-cyano-2-thienyl)acetamide CAS No. 338777-55-2

2-[2-(acetylamino)phenoxy]-N-(3-cyano-2-thienyl)acetamide

Cat. No.: B3035925
CAS No.: 338777-55-2
M. Wt: 315.3 g/mol
InChI Key: MGFYLIOJIVGVCU-UHFFFAOYSA-N
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Description

2-[2-(acetylamino)phenoxy]-N-(3-cyano-2-thienyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetylamino group, a phenoxy group, a cyano group, and a thienyl group

Scientific Research Applications

2-[2-(acetylamino)phenoxy]-N-(3-cyano-2-thienyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biology: It is investigated for its interactions with biological macromolecules and potential therapeutic effects.

    Industry: The compound is used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.

Future Directions

Phenoxy acetamide derivatives have been studied for their potential therapeutic applications . Future research could explore the biological activity of this specific compound and its potential uses in medicine or other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(acetylamino)phenoxy]-N-(3-cyano-2-thienyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the acetylamino group: This can be achieved by reacting aniline with acetic anhydride under acidic conditions to form N-acetylaniline.

    Introduction of the phenoxy group: N-acetylaniline is then reacted with 2-bromoanisole in the presence of a base such as potassium carbonate to form 2-(acetylamino)phenol.

    Formation of the cyano group: The phenol derivative is then reacted with cyanogen bromide in the presence of a base to introduce the cyano group.

    Introduction of the thienyl group: Finally, the cyano derivative is reacted with 2-thiophenecarboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(acetylamino)phenoxy]-N-(3-cyano-2-thienyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and acetylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of 2-[2-(acetylamino)phenoxy]-N-(3-cyano-2-thienyl)acetamide involves its interaction with specific molecular targets. The acetylamino and cyano groups can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The thienyl group may also play a role in modulating the compound’s activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(acetylamino)phenoxy]-N-(3-cyano-2-furyl)acetamide: Similar structure but with a furan ring instead of a thienyl ring.

    2-[2-(acetylamino)phenoxy]-N-(3-cyano-2-pyridyl)acetamide: Similar structure but with a pyridine ring instead of a thienyl ring.

Uniqueness

2-[2-(acetylamino)phenoxy]-N-(3-cyano-2-thienyl)acetamide is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties

Properties

IUPAC Name

2-(2-acetamidophenoxy)-N-(3-cyanothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-10(19)17-12-4-2-3-5-13(12)21-9-14(20)18-15-11(8-16)6-7-22-15/h2-7H,9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFYLIOJIVGVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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